Chemical properties of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane
Chemical properties of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane
The following technical guide details the chemical properties, synthesis, and reactivity of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane . This scaffold is a privileged structure in medicinal chemistry, serving as a critical core for ligands targeting nicotinic acetylcholine receptors (nAChRs) and opioid receptors.
[1][2][3][4]
Executive Summary
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane is a bicyclic diamine characterized by a bridged piperazine architecture.[1][2] It serves as a versatile intermediate in the synthesis of bioactive alkaloids, particularly analogues of epibatidine and cytisine . The molecule features two distinct nitrogen centers: the bridgehead nitrogen (
Physicochemical Characterization
Structural Analysis
The [3.2.1] bicyclic system forces the piperazine ring into a rigid chair-like conformation.
- (Bridgehead): Sterically constrained and methylated. The lone pair orientation is fixed, influencing basicity and nucleophilicity.
- (Exocyclic): Located at the "tip" of the bridge, this nitrogen is less sterically hindered and serves as the primary vector for derivatization in drug discovery campaigns.
Key Properties Table[1][2][5]
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 216.32 g/mol | |
| Predicted pKa ( | ~8.5 - 9.0 | Typical for tertiary piperazines. |
| Predicted pKa ( | ~9.5 - 10.0 | Bridgehead amines often exhibit enhanced basicity due to solvation effects and lack of inversion. |
| LogP | 1.4 - 1.8 | Lipophilic, crosses BBB effectively. |
| Boiling Point | >250°C (Predicted) | Usually handled as a salt (HCl or fumarate) or oil. |
| Solubility | Soluble in DCM, MeOH, Et2O. | Free base is sparingly soluble in water; Salts are water-soluble. |
Synthetic Methodology
The most robust synthesis follows a Robinson-Schöpf-inspired cyclization followed by reduction. This route is preferred for its scalability and the ability to control stereochemistry.
Core Protocol: From Pyrrolidine Precursors
This method constructs the [3.2.1] bridge upon a pre-formed pyrrolidine ring.
Step 1: Imide Formation (Cyclization)
-
Reagents: cis-1-Methyl-2,5-dicarbethoxypyrrolidine, Benzylamine, Xylene (solvent).
-
Conditions: Reflux (140°C) for 12–24 hours.
-
Mechanism: Double nucleophilic attack of benzylamine on the diester functionalities creates the cyclic imide (2,4-dione).
-
Intermediate: 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione.[3][4]
Step 2: Global Reduction
-
Reagents: Lithium Aluminum Hydride (LiAlH
), THF (anhydrous). -
Conditions: Reflux under
atmosphere. -
Workup: Fieser workup (Water/15% NaOH/Water) to precipitate aluminum salts.
-
Yield: Typically 60–75% overall.
Synthetic Pathway Visualization[6]
Figure 1: Two-step synthesis of the target scaffold via the dione intermediate.
Reactivity & Functionalization
The chemical value of this molecule lies in the orthogonal reactivity of its two nitrogen atoms. The benzyl group at
Regioselective Debenzylation
-
Reaction: Hydrogenolysis (
, Pd/C, MeOH). -
Outcome: Cleavage of the benzyl group yields 8-methyl-3,8-diazabicyclo[3.2.1]octane .
-
Utility: This exposes the secondary amine at
, allowing for the introduction of heteroaryl groups (common in nAChR ligands) or amide linkers.
Quaternization (Salt Formation)
-
Selectivity: The
nitrogen is generally more accessible for alkylation if the benzyl group is removed. However, in the parent molecule (3-Benzyl-8-methyl), treating with methyl iodide can lead to quaternary salts. -
Sterics: The bridgehead
is sterically shielded from bulky electrophiles but can be methylated by small agents like MeI, often leading to mixtures if stoichiometry is not controlled.
Acylation
-
Post-debenzylation, the
position reacts rapidly with acid chlorides or anhydrides to form amides, a key structural feature in opioid receptor ligands (e.g., 3-propionyl analogues).
Reactivity Flowchart
Figure 2: Divergent reactivity pathways for library generation.
Applications in Drug Discovery[7]
Nicotinic Acetylcholine Receptors (nAChR)
The 3,8-diazabicyclo[3.2.1]octane core is a bioisostere of the tropane ring found in cocaine and the azabicycloheptane ring in epibatidine.
-
Mechanism: Derivatives substituted at
with chloropyridines or pyridazines often show high affinity for nAChR subtypes. -
Analgesia: These compounds act as potent analgesics with reduced toxicity compared to epibatidine.
Opioid Receptors
Modifications at the
Safety & Handling
-
Hazards: As a basic amine, the compound is corrosive and an irritant. Precursors (benzylamine) and reagents (LiAlH
) require standard safety protocols (fume hood, inert atmosphere). -
Storage: Store under nitrogen at 2–8°C to prevent oxidation or carbonate formation from atmospheric
. -
Toxicity: While specific tox data for this intermediate is limited, related tropane and epibatidine analogs are potent neurotoxins. Handle with extreme caution.
References
-
Synthesis of 3,8-Diazabicyclo[3.2.1]octane Derivatives Journal of Medicinal Chemistry, 1998. Describes the synthesis of epibatidine analogues using this scaffold.
-
Improved Synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane ResearchGate, 2007.[5] Details the optimized Robinson-Schöpf type cyclization and reduction protocols.
-
PubChem Compound Summary: 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione National Center for Biotechnology Information. Provides physicochemical data for the key dione intermediate.
-
3,8-Diazabicyclo[3.2.1]octane Scaffold in Medicinal Chemistry BenchChem. Overview of synthetic strategies including Robinson-Schöpf and cycloaddition methods.
